2-[3-(3-Thienyl)acrylamido]benzoic acid
Description
2-[3-(3-Thienyl)acrylamido]benzoic acid (IUPAC name: 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid) is a synthetic benzoic acid derivative featuring a thiophene-acrylamido substituent at the ortho position of the benzene ring. Its molecular formula is C₁₄H₁₁NO₃S (MW: 273.31 g/mol), with a SMILES representation of C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=CS2 and InChIKey GERZVEHIQIUMRH-BQYQJAHWSA-N . The compound exhibits predicted collision cross-sections for adducts such as [M+H]⁺ (162.1 Ų) and [M-H]⁻ (164.4 Ų), suggesting moderate molecular polarity .
Properties
Molecular Formula |
C14H11NO3S |
|---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
2-(3-thiophen-3-ylprop-2-enoylamino)benzoic acid |
InChI |
InChI=1S/C14H11NO3S/c16-13(6-5-10-7-8-19-9-10)15-12-4-2-1-3-11(12)14(17)18/h1-9H,(H,15,16)(H,17,18) |
InChI Key |
SPGSTAICAUIWFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[3-(3-Thienyl)acrylamido]benzoic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with benzoic acid derivatives. The reaction conditions typically include the use of catalysts and specific solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[3-(3-Thienyl)acrylamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Scientific Research Applications
2-[3-(3-Thienyl)acrylamido]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits various biological activities, making it a candidate for drug development and biochemical studies.
Medicine: Due to its potential pharmacological properties, it is studied for its therapeutic effects in treating diseases.
Mechanism of Action
The mechanism of action of 2-[3-(3-Thienyl)acrylamido]benzoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological receptors, enzymes, or ion channels, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
However, its biological activity remains unexplored . Tranilast’s 3,4-dimethoxyphenyl group enhances lipophilicity and stability, enabling interactions with hydrophobic pockets in proteins like TGF-β . The piperazine moiety in the PTP1B inhibitor improves solubility and hydrogen-bonding capacity, critical for enzyme inhibition .
Synthetic Routes: The target compound’s synthesis likely involves coupling 3-(3-thienyl)acryloyl chloride with 2-aminobenzoic acid, analogous to methods for Tranilast (using 3,4-dimethoxycinnamoyl chloride) .
Comparative Analysis of Physicochemical Properties
Table 2: Physicochemical Data
Key Insights:
- The carboxylic acid group in all compounds enables salt formation or coordination with metal ions, critical for bioavailability.
- Thiophene vs. Phenyl Rings : Thiophene’s lower electron density compared to phenyl may reduce π-π stacking interactions but enhance redox activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
